![molecular formula C8H10F6N2O B2465422 2,2,2-トリフルオロ-N-[6-(トリフルオロメチル)ピペリジン-3-イル]アセトアミド CAS No. 1820704-73-1](/img/structure/B2465422.png)
2,2,2-トリフルオロ-N-[6-(トリフルオロメチル)ピペリジン-3-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound characterized by the presence of trifluoromethyl groups and a piperidine ring
科学的研究の応用
Anesthetic Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant anesthetic activity. For instance, analogues of related compounds have demonstrated oral general anesthetic effects with minimal hemodynamic impact. These findings suggest that 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide may also possess similar properties, potentially reducing the minimum alveolar concentration of other anesthetics like isoflurane without adverse cardiovascular effects .
Anticonvulsant Activity
Fluorinated compounds are known for their anticonvulsant properties. The structural characteristics of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide may enhance its efficacy in treating seizure disorders. Preliminary studies on related compounds have shown potent anticonvulsant activity in various animal models, indicating a promising avenue for further investigation .
Case Study: Anesthetic Efficacy
A study conducted on a series of fluorinated compounds found that those similar to 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide significantly reduced the MAC of isoflurane in animal models while maintaining stable heart rates and blood pressure levels. This suggests a potential therapeutic window for using such compounds in clinical anesthesia .
Case Study: Anticonvulsant Effects
In another investigation focusing on fluorinated analogues, researchers reported that specific modifications to the piperidine ring structure enhanced anticonvulsant efficacy. The study highlighted that compounds with trifluoromethyl substitutions exhibited increased potency against maximal electroshock seizures in rodent models . This aligns with the expected pharmacological profile of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide.
作用機序
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through noncompetitive inhibition, altering the function of gaba receptors .
Biochemical Pathways
Given its potential role as a noncompetitive gaba receptor antagonist, it may influence the gabaergic neurotransmission pathway .
Result of Action
If it acts as a noncompetitive gaba receptor antagonist, it could potentially disrupt normal neurotransmission, leading to altered neuronal activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability .
化学反応の分析
Types of Reactions
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
- 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
- 1-trifluoroacetyl piperidine
Uniqueness
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is unique due to its dual trifluoromethyl groups and piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it valuable for specific applications .
生物活性
2,2,2-Trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide (CAS No. 1820704-73-1) is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains multiple trifluoromethyl groups, which are known to enhance the pharmacological properties of drugs by increasing lipophilicity and metabolic stability.
The chemical formula of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is C₈H₁₀F₆N₂O, with a molecular weight of 264.17 g/mol. Its structure features a piperidine ring substituted with trifluoromethyl groups, which significantly influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀F₆N₂O |
Molecular Weight | 264.17 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide |
Appearance | Oil |
Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl groups, which are known to interact favorably with various biological targets. The electronegative nature of fluorine enhances binding affinity to proteins and enzymes, potentially leading to increased therapeutic efficacy.
Pharmacological Studies
Recent studies have explored the pharmacological potential of compounds containing trifluoromethyl groups. For instance, research has shown that the incorporation of trifluoromethyl moieties can lead to enhanced potency against specific enzymes and receptors:
- Antidepressant Activity : Compounds similar in structure have demonstrated significant inhibition of serotonin reuptake, suggesting potential antidepressant properties.
- Anticancer Properties : The trifluoromethyl group has been linked to improved anticancer activity in various preclinical models, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Case Study on Antidepressant Efficacy : A study investigated a series of trifluoromethyl-substituted piperidines for their ability to inhibit serotonin transporters (SERT). Results indicated that compounds with multiple trifluoromethyl substitutions exhibited up to a 6-fold increase in potency compared to non-fluorinated analogs .
- Anticancer Activity : Another study focused on the compound's effect on human cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analyses .
Safety Profile
While specific safety data for 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is limited, it is essential to consider the general safety profiles associated with fluorinated compounds. Fluorinated organic compounds can exhibit toxicity; hence appropriate handling and safety measures should be observed during laboratory use.
特性
IUPAC Name |
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVKSZMTZNBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。